molecular formula C14H18ClNO2 B2797769 N-[4-(2-chloroacetyl)phenyl]hexanamide CAS No. 571150-64-6

N-[4-(2-chloroacetyl)phenyl]hexanamide

Cat. No.: B2797769
CAS No.: 571150-64-6
M. Wt: 267.75
InChI Key: ZUDSEVALDOUUFF-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]hexanamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.76 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]hexanamide typically involves the reaction of 4-aminophenylhexanamide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]hexanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chloroacetyl)phenyl]hexanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hexanamide group provides different steric and electronic effects compared to its analogs, influencing its reactivity and biological activity .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSEVALDOUUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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